3-Chlorobenzyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-3-(isothiocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNLZOLEJMSOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190439 | |

| Record name | Benzene, 1-chloro-3-(isothiocyanatomethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3694-58-4 | |

| Record name | 1-Chloro-3-(isothiocyanatomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3694-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanic acid, m-chlorobenzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-3-(isothiocyanatomethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3694-58-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorobenzyl Isothiocyanate: Structure, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, structure, and applications of 3-Chlorobenzyl Isothiocyanate. Moving beyond a simple data sheet, this document provides in-depth insights into its synthesis, reactivity, and potential within the broader context of medicinal chemistry, grounded in established scientific principles.

Core Compound Identification and Structure

This compound belongs to the isothiocyanate (ITC) class of organosulfur compounds, characterized by the R−N=C=S functional group. This particular molecule is distinguished by a benzyl ring substituted with a chlorine atom at the meta (3) position. The electrophilic nature of the isothiocyanate carbon atom is central to its reactivity and biological activity.

-

IUPAC Name: 1-chloro-3-(isothiocyanatomethyl)benzene[]

-

CAS Number: 3694-58-4[2]

-

Molecular Formula: C₈H₆ClNS[][2]

-

Molecular Weight: 183.66 g/mol [][2]

-

Synonyms: m-Chlorobenzyl isothiocyanate, Isothiocyanic acid, 3-chlorobenzyl ester[3][4]

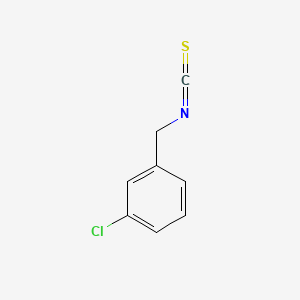

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. The data below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source |

| Appearance | Yellow Liquid | [5] |

| Boiling Point | 140 °C at 6 mmHg | [6] |

| Density | ~1.292 g/mL at 25 °C (for related isomers) | [7] |

| Molecular Weight | 183.66 | [] |

| Octanol/Water Partition Coefficient (XlogP) | 4.2 (Predicted) | [8] |

| Refractive Index | ~1.6585 (for related isomers) | [7] |

Note: Some physical properties are reported for isomeric forms (e.g., 2- or 4-chlorobenzyl isothiocyanate) due to a lack of specific data for the 3-chloro isomer. These values serve as a reasonable estimate.

Synthesis and Reactivity Profile

General Synthesis Strategy

Isothiocyanates are most commonly synthesized from their corresponding primary amines. The foundational principle involves reacting the amine with a thiocarbonyl source to form a dithiocarbamate intermediate, which is subsequently desulfurized.[9] This approach offers versatility and generally good yields.

The choice of reagents is critical and depends on the stability of the starting amine and the desired reaction conditions. While historically toxic reagents like thiophosgene were used, modern methods often employ carbon disulfide (CS₂) followed by a desulfurizing agent, providing a safer and more accessible route.[9][10]

Step-by-Step Synthetic Protocol (Illustrative)

-

Dithiocarbamate Salt Formation: 3-Chlorobenzylamine is dissolved in a suitable aprotic solvent (e.g., Dichloromethane or THF). An organic base, such as triethylamine, is added to act as a proton scavenger. Carbon disulfide is then added dropwise at a controlled temperature (often 0 °C to room temperature). The base is crucial here; it deprotonates the amine, enhancing its nucleophilicity to attack the electrophilic carbon of CS₂, and then deprotonates the resulting dithiocarbamic acid to form the stable salt.

-

Desulfurization: Once the formation of the dithiocarbamate salt is complete, a desulfurizing agent is introduced. Tosyl chloride is an effective choice as it reacts with the sulfur atoms, forming a good leaving group and facilitating the elimination reaction that yields the final isothiocyanate product.[10]

-

Work-up and Purification: The reaction mixture is typically washed with water to remove the triethylamine hydrochloride salt and any other water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, usually by vacuum distillation, to yield the pure this compound.

Core Reactivity

The reactivity of this compound is dominated by the electrophilic carbon atom of the -N=C=S group. This site is highly susceptible to attack by nucleophiles. In a biological context, the most relevant nucleophiles are the side chains of amino acids, particularly the thiol group of cysteine and the amine group of lysine.[11]

This reactivity is pH-dependent. Under neutral to slightly acidic conditions (pH 6-8), the thiol group of cysteine is the preferred nucleophile, leading to the formation of a dithiocarbamate linkage. In more alkaline environments (pH 9-11), the deprotonated ε-amino group of lysine becomes a more potent nucleophile, attacking the isothiocyanate to form a stable thiourea derivative.[11] This covalent modification is the basis for the biological activity of many ITCs, as they can irreversibly bind to and alter the function of target proteins.[12]

Applications in Research and Drug Development

Isothiocyanates (ITCs) are a well-established class of phytochemicals with significant potential in cancer chemoprevention and therapy.[13][14] Compounds like sulforaphane, benzyl isothiocyanate (BITC), and phenethyl isothiocyanate (PEITC) have been extensively studied for their ability to selectively induce apoptosis (programmed cell death) in cancer cells while leaving normal cells relatively unharmed.[15]

The anticancer effects of ITCs stem from their ability to modulate multiple cellular signaling pathways.[14][16] Key mechanisms include:

-

Induction of Phase II Detoxifying Enzymes: ITCs are potent activators of the Nrf2/Keap1 pathway, which upregulates the expression of antioxidant and detoxifying enzymes like Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[13] This enhances the cell's ability to neutralize carcinogens.

-

Inhibition of Cell Proliferation: ITCs can induce cell cycle arrest, preventing cancer cells from dividing uncontrollably.[17]

-

Apoptosis Induction: They can trigger apoptosis by altering the expression of Bcl-2 family proteins and activating caspases.[15]

-

Anti-inflammatory Effects: Many cancers are driven by chronic inflammation. ITCs can inhibit pro-inflammatory pathways like NF-κB.[18]

While specific research on this compound is less prevalent than for its parent compound BITC, its structural similarity makes it a compelling candidate for investigation in these areas. The chloro-substitution can modulate its lipophilicity, cell permeability, and reactivity, potentially offering a distinct pharmacological profile. Primarily, it serves as a valuable synthetic intermediate for building more complex molecules and libraries of potential drug candidates.[19]

Spectroscopic Profile

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a very strong and broad absorption band typically appearing around 2000-2200 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the -N=C=S group.[4]

-

Mass Spectrometry (Electron Ionization): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 183, along with an isotope peak (M+2) at m/z 185 with approximately one-third the intensity, characteristic of the presence of a single chlorine atom.[20] Key fragmentation would likely involve the benzylic cleavage to form the chlorotropylium ion at m/z 125.[20]

-

¹H NMR Spectroscopy: The proton NMR spectrum would show a complex multiplet in the aromatic region (approx. 7.0-7.4 ppm) corresponding to the four protons on the substituted benzene ring. A characteristic singlet for the two benzylic protons (-CH₂-) would appear further downfield, likely in the range of 4.5-4.8 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR would display signals for the six aromatic carbons, the benzylic carbon (-CH₂-), and a highly deshielded signal for the central carbon of the isothiocyanate group (-N=C =S), often appearing in the 130-150 ppm range.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. The isothiocyanate functional group makes it a potent lachrymator and irritant.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[21]

-

Skin Corrosion/Irritation: Causes skin irritation. May cause an allergic skin reaction.[21][22]

-

Eye Damage: Causes serious eye damage.[22]

-

Respiratory Irritation: May cause respiratory irritation.[21][22]

Safe Handling Protocol

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[23] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[5] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][22] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents. The compound may be moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[22]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[5]

References

-

Chemical Properties of Isothiocyanic acid, m-chlorobenzyl ester (CAS 3694-58-4). Cheméo. [Link]

-

The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. National Institutes of Health (NIH). [Link]

-

Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. [Link]

-

Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. MDPI. [Link]

-

Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research. National Institutes of Health (NIH). [Link]

-

Selected isothiocyanates rapidly induce growth inhibition of cancer cells. AACR Journals. [Link]

-

This compound | CAS#:3694-58-4. Chemsrc. [Link]

-

Material Safety Data Sheet - 3-Chlorobenzyl cyanide, 99%. Cole-Parmer. [Link]

-

This compound (C8H6ClNS). PubChemLite. [Link]

-

Isothiocyanic acid, m-chlorobenzyl ester. NIST WebBook. [Link]

-

Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. [Link]

-

Isothiocyanic acid, m-chlorobenzyl ester. NIST WebBook. [Link]

-

4-chlorobenzyl Isothiocyanate | C8H6ClNS. PubChem. [Link]

-

Synthesis of Isothiocyanates: An Update. National Institutes of Health (NIH). [Link]

-

Isothiocyanate synthesis. Organic Chemistry Portal. [Link]

-

Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins. PubMed. [Link]

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Publishing. [Link]

-

Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. [Link]

- Process for the production of isothiocyanate derivatives.

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl... PubMed. [Link]

Sources

- 2. scbt.com [scbt.com]

- 3. Isothiocyanic acid, m-chlorobenzyl ester (CAS 3694-58-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Isothiocyanic acid, m-chlorobenzyl ester [webbook.nist.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound | CAS:3694-58-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 7. 3-氯苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. PubChemLite - this compound (C8H6ClNS) [pubchemlite.lcsb.uni.lu]

- 9. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothiocyanate synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Buy 4-Chlorobenzyl isothiocyanate | 3694-45-9 [smolecule.com]

- 20. Isothiocyanic acid, m-chlorobenzyl ester [webbook.nist.gov]

- 21. Page loading... [wap.guidechem.com]

- 22. synquestlabs.com [synquestlabs.com]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 24. fishersci.com [fishersci.com]

Synthesis of 3-Chlorobenzyl isothiocyanate from 3-chlorobenzylamine

An In-depth Technical Guide to the Synthesis of 3-Chlorobenzyl Isothiocyanate from 3-Chlorobenzylamine

Executive Summary

This compound is a valuable chemical intermediate in the synthesis of various bioactive molecules and pharmaceutical agents. Isothiocyanates (-N=C=S), as a functional group, are renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis of this compound from its primary amine precursor, 3-chlorobenzylamine. Two robust and widely employed synthetic strategies are detailed: the direct conversion using the highly reactive thiophosgene and a safer, two-step alternative employing carbon disulfide with a desulfurizing agent. This document emphasizes the underlying chemical principles, causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations to ensure scientific integrity and successful, reproducible outcomes.

Introduction: The Significance of Isothiocyanates in Chemical Biology

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are found naturally in cruciferous vegetables like broccoli and cabbage and are responsible for their pungent flavor.[1][4] In the realm of medicinal chemistry, ITCs are privileged scaffolds due to their versatile reactivity and potent biological effects. Benzyl isothiocyanate (BITC), a close structural analog to the target molecule, is one of the most extensively studied ITCs for its ability to inhibit cancer progression through various mechanisms, including inducing apoptosis and arresting the cell cycle.[4][5]

The introduction of a chlorine atom on the benzyl ring, as in this compound, modulates the compound's electronic properties and lipophilicity, making it a key building block for creating novel derivatives with potentially enhanced or unique pharmacological profiles.[] The efficient and reliable synthesis of this intermediate is therefore a critical step in the discovery pipeline.

This guide will dissect two primary synthetic pathways from 3-chlorobenzylamine:

-

Method 1: Reaction with Thiophosgene (CSCl₂)

-

Method 2: Reaction with Carbon Disulfide (CS₂) followed by desulfurization

Each method presents a distinct balance of efficiency, safety, and operational complexity, which will be explored to empower scientists in making informed decisions for their specific laboratory context.

Method 1: Synthesis via Thiophosgene

The reaction of a primary amine with thiophosgene is a classic, direct, and often high-yielding method for synthesizing isothiocyanates.[7] Thiophosgene serves as a highly reactive "thiocarbonyl transfer" reagent.[8]

Mechanistic Rationale & Causality

The reaction proceeds due to the highly electrophilic nature of the carbon atom in thiophosgene (CSCl₂). The nucleophilic primary amine (3-chlorobenzylamine) attacks this carbon, leading to the displacement of a chloride ion. This forms an intermediate thiocarbamoyl chloride.[9] In the presence of a base, this unstable intermediate readily eliminates a molecule of hydrogen chloride (HCl) to yield the thermodynamically stable isothiocyanate product. The choice of a biphasic system (e.g., dichloromethane and aqueous sodium bicarbonate) is a common and effective strategy; the organic phase hosts the reaction while the aqueous base efficiently neutralizes the HCl byproduct as it forms, driving the reaction to completion.[10]

Experimental Workflow: Thiophosgene Method

Caption: Workflow for the synthesis of this compound using thiophosgene.

Critical Safety Protocols for Thiophosgene Handling

Thiophosgene is an extremely toxic, volatile, and lachrymatory red liquid that reacts with moisture.[11][12][13][14] Strict adherence to safety protocols is non-negotiable.

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood with excellent ventilation to prevent inhalation exposure.[13][15] An eyewash station and safety shower must be immediately accessible.[11]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are a minimum, but check manufacturer compatibility data).[11][12][16]

-

Atmosphere: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[11][12]

-

Dispensing: Use gas-tight syringes or cannulas for transferring the liquid. Never work alone.[15]

-

Quenching & Waste: Any residual thiophosgene and contaminated materials should be quenched with a basic solution (e.g., 20% sodium hydroxide) before disposal. All waste is considered hazardous and must be disposed of according to institutional guidelines.[15] Do not recycle solvents from reactions involving thiophosgene.[15]

Detailed Experimental Protocol (Thiophosgene Method)

This protocol is adapted from a general procedure and should be performed only by trained personnel with strict adherence to the safety measures outlined above.[10]

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-chlorobenzylamine (5.0 mmol, 1.0 equiv.) in dichloromethane (DCM, 25 mL).

-

Biphasic System: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 25 mL) to the flask.

-

Cooling: Place the flask in an ice bath and stir the biphasic mixture vigorously to ensure efficient mixing.

-

Reagent Addition: Slowly add thiophosgene (6.0 mmol, 1.2 equiv.) dropwise to the stirring mixture over 10-15 minutes. A color change is typically observed.

-

Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for 1 hour, monitoring by TLC (Thin Layer Chromatography) until the starting amine is consumed.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

-

Extraction: Extract the aqueous phase with DCM (3 x 30 mL).

-

Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Method 2: Synthesis via Carbon Disulfide

This method provides a significantly safer alternative to thiophosgene by avoiding its use altogether.[17][18] It is a two-step, one-pot process where a dithiocarbamate salt is first generated in situ and then decomposed using a desulfurizing agent.[7][19] A variety of desulfurizing agents can be used; this guide will focus on the use of p-toluenesulfonyl chloride (tosyl chloride, TsCl), a common and effective choice.[19][20]

Mechanistic Rationale & Causality

-

Dithiocarbamate Formation: The reaction initiates with the nucleophilic attack of 3-chlorobenzylamine on the electrophilic carbon of carbon disulfide (CS₂). In the presence of a tertiary amine base like triethylamine (Et₃N), the resulting dithiocarbamic acid is deprotonated to form a stable triethylammonium dithiocarbamate salt.[19][21] The base is critical for preventing the reverse reaction and stabilizing the intermediate.

-

Desulfurization: Tosyl chloride is then added. The nucleophilic sulfur of the dithiocarbamate salt attacks the electrophilic sulfur of tosyl chloride. This forms a reactive intermediate which subsequently collapses. Through an intramolecular cyclization and elimination sequence, the stable isothiocyanate product is formed along with triethylamine hydrochloride and other byproducts. This final step is an irreversible dehydrosulfurization.[19]

Reaction Mechanism: Carbon Disulfide Method

Caption: Two-stage mechanism for isothiocyanate synthesis using carbon disulfide.

Detailed Experimental Protocol (Carbon Disulfide Method)

This protocol is adapted from a general procedure and is a safer alternative to the thiophosgene method.[19]

-

Reaction Setup: To a solution of 3-chlorobenzylamine (5.0 mmol, 1.0 equiv.) in a suitable anhydrous solvent like dichloromethane or THF (20 mL) in a round-bottom flask, add triethylamine (15.0 mmol, 3.0 equiv.).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Dithiocarbamate Formation: Add carbon disulfide (7.5 mmol, 1.5 equiv.) dropwise. Stir the mixture at 0°C for 30 minutes. The formation of the dithiocarbamate salt may cause the solution to become cloudy or form a precipitate.

-

Desulfurization: To this mixture, add a solution of p-toluenesulfonyl chloride (5.5 mmol, 1.1 equiv.) in the same solvent (10 mL) dropwise while maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the reaction is complete.

-

Work-up: Quench the reaction by adding water (20 mL). Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with the organic solvent (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL) to remove unreacted base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to obtain the final product.

Comparative Analysis and Process Selection

The choice between these two methods depends heavily on the available laboratory infrastructure, safety tolerance, and desired scale of the synthesis.

| Parameter | Method 1: Thiophosgene | Method 2: Carbon Disulfide & TsCl |

| Reagent Hazard | Extremely high (toxic, volatile, lachrymatory) | Moderate (CS₂ is flammable, TsCl is corrosive) |

| Reaction Time | Typically faster (1-2 hours) | Generally longer (2-5 hours) |

| Typical Yield | Often very high (>90%) | Good to high (70-95%)[19] |

| Work-up | Simpler; fewer washes required | More extensive; requires acid/base washes |

| Scalability | Poor; hazardous nature limits scale-up | Good; safer reagents are more amenable to scale-up |

| Cost | Thiophosgene is a more expensive reagent | Reagents are generally less expensive |

Recommendations:

-

For small-scale, exploratory synthesis where high yield is paramount and stringent safety controls are in place, the thiophosgene method can be effective.

-

For larger-scale preparations, methods development, and in environments where safety is the primary concern , the carbon disulfide method is the superior and highly recommended choice.[18]

Characterization and Purification

Regardless of the synthetic method, the final product requires purification and characterization to confirm its identity and purity.

-

Purification: Flash column chromatography on silica gel is the most common method for purifying isothiocyanates on a lab scale.[1][10] For volatile ITCs, vacuum distillation can also be an effective technique.[22]

-

Characterization: The structure of this compound can be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environments.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band around 2100-2200 cm⁻¹ confirms the presence of the -N=C=S group.

-

Mass Spectrometry (MS): To confirm the molecular weight (183.66 g/mol for C₈H₆ClNS).[]

-

Conclusion

The synthesis of this compound from 3-chlorobenzylamine can be accomplished efficiently via several routes. The classical thiophosgene method offers high yields and simplicity but is overshadowed by the extreme toxicity of the key reagent. The carbon disulfide-based approach, while requiring a two-step sequence within a single pot, represents a much safer, more scalable, and environmentally conscious alternative that still provides good to excellent yields. The selection of the synthetic route should be a deliberate decision based on a thorough assessment of project goals, scale, and, most importantly, the safety capabilities of the laboratory.

References

- Safety Measure to Follow When Working With Thiophosgene. (2020). Self-published safety guide.

- Material Safety Data Sheet - Thiophosgene 95-98%.Cole-Parmer.

- CB-LSOP-Thiophosgene.docx.The Brückner Research Group, University of Connecticut.

- Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport.ChemicalBook.

-

Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from amines. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]

-

Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820. [Link]

-

Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(32), 5692–5696. [Link]

- Material Safety Data Sheet - THIOPHOSGENE.Spectrum Chemical.

- General procedure for the synthesis of isothiocyanates.

- Primary amine reacts with carbon disulphide and HgCl_2 to produce alkyl isothiocyanate. This reaction is Hoffman mustard oil reaction.Allen Institute.

-

D'hooghe, M., & Tesse, S. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(16), 4938. [Link]

- Primary amine reacts with carbon disulphide and HgCl2 to produce alkyl isothiocyanate. This reaction is. (2020). Sarthaks eConnect.

-

Reactions of carbon disulfide with a primary amine and decomposition reaction into the corresponding metal sulfides. ResearchGate.[Link]

-

Thiophosgene. Wikipedia.[Link]

-

Tan, W. C., et al. (2020). A decade review of triphosgene and its applications in organic reactions. RSC advances, 10(40), 23546–23566. [Link]

-

Thiophosgene | CCl2S. PubChem, National Institutes of Health.[Link]

- A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbon

- HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION.

- Boas, U., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(29-30), 4593-4595.

-

Li, G., et al. (2015). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 20(4), 6798–6811. [Link]

-

Shiber, L. M., & Applegate, G. A. (2018). Synthesis of Isothiocyanates: An Update. Organic preparations and procedures international, 50(1), 1–39. [Link]

-

Janczewski, Ł., et al. (2018). A New, Efficient, One-Pot, Two-Step Synthesis of Isothiocyanates from Primary Amines. Synthesis, 50(06), 1141-1151. [Link]

- Kumar, M., et al. (2022). Isothiocyanates in food – A review of their health benefits and potential food applications. Journal of Functional Foods, 95, 105151.

- Thiophosgene - React with Water to Develop Carbon Disulfide. (2023). TradeIndia.

-

Kyriakou, S., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 26(21), 6363. [Link]

- Recent Advancement in the Synthesis of Isothiocyan

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv.[Link]

- 3-Chlorobenzyl isothiocyan

-

Al-Touby, A. A., et al. (2024). Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment. International journal of molecular sciences, 25(9), 4725. [Link]

-

Ong, Y. S., et al. (2021). Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. Pharmacological research, 170, 105666. [Link]

-

Fresz, K., et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl isothiocyanate, and their role as an anti-infective combination therapy. Pharmacological research, 199, 107107. [Link]

-

Genç, H., et al. (2024). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Scientific reports, 14(1), 1083. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. Thiophosgene - Wikipedia [en.wikipedia.org]

- 15. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 16. Safety Measure to Follow When Working With Thiophosgene [moltuslab.com]

- 17. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Isothiocyanate synthesis [organic-chemistry.org]

- 20. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

Mechanism of Action of 3-Chlorobenzyl Isothiocyanate in Cancer Cells

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring phytochemicals found abundantly in cruciferous vegetables such as broccoli, cabbage, and watercress.[1] These compounds are generated from the enzymatic hydrolysis of glucosinolates and have garnered significant scientific interest for their potent cancer chemopreventive and therapeutic properties.[1] The anticancer effects of ITCs are mediated through a diverse array of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cell survival and proliferation.[2][3][4]

While natural ITCs like sulforaphane and benzyl isothiocyanate (BITC) are widely studied, synthetic analogs are being developed to enhance potency and target specificity. 3-Chlorobenzyl isothiocyanate (3-Cl-BITC) is one such synthetic derivative of the natural compound BITC. This guide provides a detailed technical overview of the molecular mechanisms through which 3-Cl-BITC, and by extension its parent compound BITC, exerts its anti-neoplastic effects on cancer cells, offering insights for researchers and drug development professionals.

Core Anticancer Mechanisms of 3-Cl-BITC

The efficacy of 3-Cl-BITC as an anticancer agent stems from its ability to simultaneously disrupt multiple oncogenic pathways. The core mechanisms can be broadly categorized into three interconnected processes: the induction of overwhelming oxidative stress, the halting of cellular proliferation, and the direct inhibition of pro-survival signaling cascades.

Generation of Reactive Oxygen Species (ROS) and Induction of Apoptosis

A primary mechanism of action for BITC and its analogs is the generation of reactive oxygen species (ROS) within cancer cells.[5][6] Cancer cells inherently exhibit higher basal levels of ROS compared to normal cells due to increased metabolic activity and mitochondrial dysfunction.[7][8] This elevated oxidative stress makes them particularly vulnerable to further ROS induction.

3-Cl-BITC treatment significantly elevates intracellular ROS levels, in part by depleting cellular stores of glutathione (GSH), a key antioxidant.[6][9] This surge in ROS triggers a cascade of events leading to programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway.[5]

The Intrinsic (Mitochondrial) Apoptotic Pathway:

-

Mitochondrial Dysfunction: Excessive ROS leads to the disruption of the mitochondrial membrane potential (MMP).[5][10] This is a critical step, as it compromises the integrity of the mitochondrial outer membrane.

-

Cytochrome c Release: The loss of MMP results in the release of pro-apoptotic molecules, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[7][11][12]

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of a multiprotein complex known as the apoptosome.[11][12]

-

Caspase Activation: The apoptosome recruits and activates initiator caspase-9, which in turn cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[12]

-

Execution of Apoptosis: Activated executioner caspases orchestrate the final stages of apoptosis by cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis such as DNA fragmentation and cell shrinkage.[12][13]

This ROS-dependent mechanism ensures that 3-Cl-BITC selectively induces death in cancer cells while having a lesser effect on normal cells, which have more robust antioxidant defenses.

Caption: Intrinsic apoptosis pathway induced by 3-Cl-BITC.

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, 3-Cl-BITC effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[13][14] This prevents the cells from entering mitosis, thereby impeding tumor growth.[2]

This G2/M arrest is achieved by modulating the expression and activity of key cell cycle regulatory proteins:[13]

-

Downregulation of Cdk1 (Cyclin-Dependent Kinase 1): Cdk1 is the master kinase that drives entry into mitosis.

-

Downregulation of Cyclin B1: Cyclin B1 is the regulatory partner of Cdk1; their complex is essential for mitotic progression.

-

Downregulation of Cdc25B (Cell Division Cycle 25B): This phosphatase is responsible for activating the Cdk1/Cyclin B1 complex.

Studies have shown that BITC treatment leads to a marked decline in the protein levels of these key G2/M regulators.[13] Furthermore, the activation of mitogen-activated protein kinases (MAPKs), specifically p38 MAPK, by BITC has been linked to the accumulation of inactive, phosphorylated Cdk1 (Cdc2), thereby enforcing the G2/M block.[15]

Inhibition of Key Pro-Survival Signaling Pathways

Many cancers rely on the continuous activation of specific signaling pathways for their growth, survival, and resistance to therapy. 3-Cl-BITC and its parent compound BITC have been shown to inhibit several of these critical pathways.

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide range of human cancers, promoting cell proliferation and survival.[16] BITC has been demonstrated to be a potent inhibitor of STAT3, preventing its tyrosine phosphorylation, which is essential for its activation.[16][17] This inhibition leads to reduced STAT3 DNA-binding and transcriptional activity, ultimately suppressing the expression of its downstream target genes involved in cell survival (e.g., Bcl-2) and proliferation.[17] The inhibition of STAT3 is a key component of BITC's anti-tumor activity.[17]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another central signaling node that promotes cell growth, survival, and metabolism.[5] Studies have shown that BITC effectively inhibits this pathway by preventing the phosphorylation and subsequent activation of Akt at key residues (Thr-308 and Ser-473).[5] This blockade suppresses downstream signaling, contributing to the overall anti-proliferative effect.

-

NF-κB Pathway: Nuclear Factor kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cell survival. It is often constitutively active in cancer cells, protecting them from apoptosis.[13] BITC treatment has been shown to suppress NF-κB activation, leading to a decrease in the expression of NF-κB target genes like the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1.[13]

Caption: Inhibition of pro-survival pathways by 3-Cl-BITC.

Quantitative Data Summary

The potency of ITCs can be compared across different cancer cell lines using the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

| Compound | Cancer Cell Line | IC50 Value (µM) | Key Effect | Reference |

| Benzyl Isothiocyanate | PANC-1 (Pancreatic) | ~10 | Inhibition of STAT3 | [16] |

| Benzyl Isothiocyanate | BxPC-3 (Pancreatic) | ~8 | G2/M Arrest, Apoptosis | [13] |

| Benzyl Isothiocyanate | Caco-2 (Colon) | 5.1 | G2/M Arrest, DNA Damage | [14] |

| Phenethyl Isothiocyanate | Caco-2 (Colon) | 2.4 | G2/M Arrest, DNA Damage | [14] |

Note: Data for the parent compound BITC is presented as a proxy for 3-Cl-BITC, which is expected to have similar or enhanced potency.

Experimental Protocols

The following protocols are standard methodologies for elucidating the mechanisms described above.

Protocol 1: Cell Viability Assessment using SRB Assay

Causality: The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the ability of SRB to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass, and thus to the number of viable cells. This provides a robust measure of cytotoxicity.[17]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of 3-Cl-BITC (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Discard the TCA and wash the plate five times with slow-running tap water. Allow the plate to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell survival is calculated relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide Staining

Causality: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with 3-Cl-BITC at the desired concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer) to avoid membrane damage. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Protocol 3: Western Blot Analysis for Protein Expression and Phosphorylation

Causality: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture. This is crucial for validating the effect of 3-Cl-BITC on the expression levels of proteins involved in cell cycle (Cyclin B1, Cdk1) and apoptosis (cleaved Caspase-3, PARP), and the phosphorylation status (i.e., activation state) of signaling proteins like STAT3 and Akt.

Methodology:

-

Protein Extraction: Treat cells with 3-Cl-BITC, then wash with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT705, anti-STAT3, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. β-actin or GAPDH is used as a loading control to ensure equal protein loading.

Caption: Standard workflow for Western Blot analysis.

Conclusion

This compound is a potent anti-cancer agent that operates through a multi-pronged mechanism of action. Its ability to induce massive ROS production selectively targets the metabolic vulnerabilities of cancer cells, pushing them into a state of irreversible oxidative stress that culminates in mitochondrial-mediated apoptosis. Concurrently, it halts cellular proliferation by inducing a G2/M cell cycle arrest and cripples the core survival machinery of cancer cells by inhibiting critical pro-survival pathways such as STAT3, PI3K/Akt, and NF-κB. This multifaceted approach makes 3-Cl-BITC and related isothiocyanates promising candidates for further investigation in cancer therapy, capable of overcoming the redundancy and resistance often encountered with agents that target a single pathway. The experimental frameworks provided herein offer a robust starting point for researchers aiming to further explore and validate these mechanisms in various cancer models.

References

- The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC - NIH. (No date).

- Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. (2024). Frontiers in Pharmacology.

- Hussain, A. et al. (2021). Dietary isothiocyanates inhibit cancer progression by modulation of epigenome. Seminars in Cancer Biology.

- Mazarakis, N. et al. (2023). Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy.

- Zhang, Y. et al. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics.

- Smith, T. K. et al. (2003).

- Boreddy, S. R. & Srivastava, S. K. (2009). Dietary agent, benzyl isothiocyanate inhibits signal transducer and activator of transcription 3 phosphorylation and collaborates with sulforaphane in the growth suppression of PANC-1 cancer cells.

- Miyoshi, N. et al. (2004).

- Kandala, P. K. et al. (2014). Molecular targets of isothiocyanates in cancer: Recent advances. Molecular Nutrition & Food Research.

- Kandala, P. K. et al. (2014). Molecular targets of isothiocyanates in cancer: recent advances. Molecular Nutrition & Food Research.

- Sahu, R. P. et al. (2009).

- Kandala, P. K. et al. (2015). Molecular Targets of Isothiocyanates in Cancer: Recent Advances. Molecular Nutrition & Food Research.

- Srivastava, S. K. & Singh, S. V. (2004).

- Sahu, R. P. & Srivastava, S. K. (2009). The Role of STAT-3 in the Induction of Apoptosis in Pancreatic Cancer Cells by Benzyl Isothiocyanate.

- Thornalley, P. J. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Anti-cancer Drugs.

- BITC treatment decreases cell viability, increases caspase 3/7 activity... (n.d.).

- Carneiro, B. A. & El-Deiry, W. S. (2020). Apoptotic cell signaling in cancer progression and therapy.

- Perillo, B. et al. (2020). Reactive oxygen species in cancer: Current findings and future directions. Journal of Cellular and Molecular Medicine.

- Mohammad, R. M. et al. (2015). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. Oncotarget.

- Cheung, E. C. & Vousden, K. H. (2022). Reactive oxygen species in cancer.

Sources

- 1. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 3. Dietary isothiocyanates inhibit cancer progression by modulation of epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular targets of isothiocyanates in cancer: recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 6. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell cycle arrest, apoptosis induction and inhibition of nuclear factor kappa B activation in anti-proliferative activity of benzyl isothiocyanate against human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dietary isothiocyanates inhibit Caco-2 cell proliferation and induce G2/M phase cell cycle arrest, DNA damage, and G2/M checkpoint activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A link between benzyl isothiocyanate-induced cell cycle arrest and apoptosis: involvement of mitogen-activated protein kinases in the Bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dietary agent, benzyl isothiocyanate inhibits signal transducer and activator of transcription 3 phosphorylation and collaborates with sulforaphane in the growth suppression of PANC-1 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Role of STAT-3 in the Induction of Apoptosis in Pancreatic Cancer Cells by Benzyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 3-Chlorobenzyl Isothiocyanate: A Technical Guide

Introduction

3-Chlorobenzyl isothiocyanate is a versatile organic compound of significant interest to researchers in medicinal chemistry and materials science. Its biological activity and potential as a synthetic intermediate necessitate a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for this understanding, offering an unambiguous confirmation of its molecular structure. This technical guide presents an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing researchers, scientists, and drug development professionals with a definitive reference for its characterization.

The strategic placement of a chlorine atom on the meta position of the benzene ring and the presence of the reactive isothiocyanate group introduce distinct electronic and steric effects that are reflected in its spectroscopic signatures. This guide will not only present the raw data but also delve into the causal relationships between the molecular structure and the observed spectral features, offering insights grounded in established spectroscopic principles.

Molecular Structure and Isomeric Considerations

A clear understanding of the target molecule's structure is paramount for accurate spectral interpretation. This compound consists of a benzyl group substituted with a chlorine atom at the C3 position of the aromatic ring and an isothiocyanate (-N=C=S) group attached to the benzylic carbon.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimentally acquired spectra in public databases, the following analysis is based on predicted chemical shifts and coupling patterns derived from established substituent effects and data from analogous compounds.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol (Predicted): A sample of this compound would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | s | 1H | H-2 |

| ~ 7.30 | m | 2H | H-4, H-5 |

| ~ 7.20 | m | 1H | H-6 |

| ~ 4.75 | s | 2H | -CH₂-NCS |

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum is expected to exhibit signals for the four protons on the substituted benzene ring.

-

H-2: This proton is situated between the chloro and the benzylisothiocyanate-methyl substituents. Due to the anisotropic effects of the neighboring groups, it is predicted to appear as a singlet or a narrow triplet at approximately 7.35 ppm.

-

H-4, H-5, and H-6: These protons will exhibit complex splitting patterns (multiplets) due to mutual spin-spin coupling. Their chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the isothiocyanatomethyl group. They are expected to resonate in the range of 7.20-7.30 ppm.

The most downfield signal in the aliphatic region will be a singlet at approximately 4.75 ppm, corresponding to the two protons of the benzylic methylene group (-CH₂-NCS). The electronegativity of the nitrogen atom in the isothiocyanate group causes a significant downfield shift for these protons. The integration of this signal will be equivalent to two protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol (Predicted): A proton-decoupled ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | C-1 |

| ~ 135 | C-3 |

| ~ 130 | C-5 |

| ~ 129 | C-6 |

| ~ 128 | C-4 |

| ~ 126 | C-2 |

| ~ 130-140 | -N=C=S |

| ~ 48 | -CH₂-NCS |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the positions of the substituents. The carbon atom bearing the chlorine (C-3) and the carbon atom attached to the benzyl group (C-1) will be deshielded and appear at approximately 135 ppm and 140 ppm, respectively. The remaining aromatic carbons will resonate between 126 and 130 ppm.

-

Isothiocyanate Carbon: The carbon of the isothiocyanate group (-N=C=S) is notoriously difficult to observe in ¹³C NMR spectra due to its long relaxation time and the quadrupolar nature of the adjacent nitrogen atom.[1] When observed, it typically appears as a broad signal in the range of 130-140 ppm.

-

Benzylic Carbon: The benzylic carbon (-CH₂-NCS) is expected to have a chemical shift of around 48 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the characteristic functional groups present in a molecule. The IR spectrum of this compound was obtained from the NIST Chemistry WebBook.[2]

Experimental Protocol: The gas-phase IR spectrum was recorded by the National Institute of Standards and Technology (NIST).

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2100 | Strong, Broad | Asymmetric stretch of -N=C=S |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950 | Weak | Aliphatic C-H stretch (-CH₂-) |

| ~ 1600, 1475 | Medium | Aromatic C=C skeletal vibrations |

| ~ 780 | Strong | C-Cl stretch |

| ~ 700 | Strong | Out-of-plane C-H bending (m-disubstituted) |

Interpretation of the IR Spectrum:

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong and broad absorption band centered around 2100 cm⁻¹. This band is characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group. The aromatic C-H stretching vibrations are observed as a series of medium-intensity bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears at a slightly lower wavenumber. The presence of the benzene ring is confirmed by the characteristic C=C skeletal vibrations in the 1600-1475 cm⁻¹ region. The strong absorption around 780 cm⁻¹ is indicative of the C-Cl stretching vibration. Finally, the substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations, with a strong band around 700 cm⁻¹ being characteristic of meta-disubstitution.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure. The mass spectrum of this compound is available from the NIST Chemistry WebBook.[2]

Experimental Protocol: The mass spectrum was obtained using electron ionization (EI) at 70 eV.

Key Mass Spectral Data:

| m/z | Relative Intensity | Assignment |

| 183/185 | High | Molecular ion [M]⁺ and [M+2]⁺ |

| 148 | Moderate | [M - Cl]⁺ |

| 125/127 | High | [Cl-C₆H₄-CH₂]⁺ (Chlorotropylium ion) |

| 90 | Moderate | [C₇H₆]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum of this compound exhibits a characteristic isotopic pattern for a chlorine-containing compound.

-

Molecular Ion: The molecular ion peak [M]⁺ is observed at m/z 183, corresponding to the mass of the molecule with the ³⁵Cl isotope. A smaller peak at m/z 185, with approximately one-third the intensity of the m/z 183 peak, represents the [M+2]⁺ ion containing the ³⁷Cl isotope. This 3:1 isotopic ratio is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pattern: The base peak in the spectrum is the chlorotropylium ion at m/z 125 (with its corresponding isotope peak at m/z 127). This stable carbocation is formed by the loss of the isothiocyanate radical. Another significant fragmentation pathway involves the loss of a chlorine radical to form the ion at m/z 148. Further fragmentation of the chlorotropylium ion can lead to the formation of smaller fragments, such as the phenyl cation at m/z 77.

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion: A Cohesive Spectroscopic Portrait

The collective analysis of NMR, IR, and MS data provides a comprehensive and self-validating structural elucidation of this compound. The predicted ¹H and ¹³C NMR spectra define the proton and carbon environments, highlighting the influence of the chloro and isothiocyanatomethyl substituents. The IR spectrum confirms the presence of the key functional groups, most notably the characteristic strong absorption of the isothiocyanate moiety. Finally, the mass spectrum provides the definitive molecular weight and reveals characteristic fragmentation patterns, including the isotopic signature of the chlorine atom. This integrated spectroscopic guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical entity.

References

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in ¹³C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry, 80(9), 4360–4369. [Link]

-

NIST. Isothiocyanic acid, m-chlorobenzyl ester. In NIST Chemistry WebBook. [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 3-Chlorobenzyl Isothiocyanate in Laboratory Solvents

For researchers, scientists, and drug development professionals, understanding the fundamental properties of a compound is paramount to its successful application. This guide provides an in-depth analysis of 3-Chlorobenzyl isothiocyanate, focusing on its solubility in common laboratory solvents and its chemical stability. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes established principles of organic chemistry and data from analogous isothiocyanates to provide a robust predictive framework and detailed methodologies for empirical determination.

Introduction to this compound

This compound (C₈H₆ClNS) is an aromatic isothiocyanate with a molecular weight of 183.66 g/mol .[1][2][3] Its structure, featuring a chlorobenzyl group attached to the reactive isothiocyanate (-N=C=S) moiety, dictates its physicochemical properties. The isothiocyanate group is of significant interest in medicinal chemistry and drug development due to its prevalence in naturally occurring compounds with potential health benefits, including anticarcinogenic activities.[4][5] However, this functional group also imparts a degree of instability, making a thorough understanding of its behavior in solution critical for experimental design, formulation, and storage.

Key Chemical Properties:

| Property | Value | Source(s) |

| CAS Number | 3694-58-4 | [1][2][3] |

| Molecular Formula | C₈H₆ClNS | [1][2][3] |

| Molecular Weight | 183.66 g/mol | [1][2][3] |

| Boiling Point | 140 °C | [3] |

| Density | 1.18 g/cm³ | [3] |

| LogP (Predicted) | 2.94 | [3] |

| Water Solubility (log₁₀WS in mol/l) | Available as log value | [6] |

Predicted Solubility Profile

The principle of "like dissolves like" is a cornerstone of predicting solubility.[7][8] The polarity of this compound, arising from the electronegative chlorine and the isothiocyanate group, balanced by the nonpolar aromatic ring, suggests its solubility will vary across a spectrum of solvents.

Based on its structure, the following solubility profile is predicted:

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low | The polar functional groups will limit solubility in highly non-polar aliphatic solvents. |

| Toluene | Non-polar (aromatic) | Moderate to High | The aromatic ring of toluene will interact favorably with the chlorobenzyl group, enhancing solubility. |

| Dichloromethane (DCM) | Polar aprotic | High | DCM's polarity is well-suited to dissolve moderately polar compounds with both polar and non-polar features. |

| Diethyl Ether | Polar aprotic | Moderate to High | Ether is a good solvent for many organic compounds, and its polarity should be sufficient to dissolve this compound. |

| Ethyl Acetate | Polar aprotic | High | Its polarity and ability to act as a hydrogen bond acceptor make it a versatile solvent for a wide range of compounds. |

| Acetone | Polar aprotic | High | A highly polar aprotic solvent that should readily dissolve the compound. |

| Acetonitrile | Polar aprotic | High | A polar aprotic solvent commonly used in chromatography that is expected to be a good solvent. |

| Isopropanol | Polar protic | Moderate | The polar -OH group will interact with the polar functionalities of the solute, but the alkyl chain is less ideal for the aromatic portion. |

| Ethanol | Polar protic | Moderate | Similar to isopropanol, it should dissolve the compound, but may be less effective than aprotic polar solvents. |

| Methanol | Polar protic | Moderate | The most polar of the simple alcohols; its high polarity may not be perfectly matched to the compound's mixed characteristics. |

| Water | Polar protic | Very Low | The significant non-polar character of the chlorobenzyl group will lead to poor aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Very High | A powerful, highly polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[9] |

| Dimethylformamide (DMF) | Polar aprotic | Very High | Similar to DMSO, DMF is a highly polar aprotic solvent that is an excellent solvent for many organic molecules. |

Stability of this compound in Solution

Isothiocyanates are known to be reactive and can be unstable under certain conditions, particularly in the presence of nucleophiles and at elevated temperatures.[10][11] The electrophilic carbon atom of the -N=C=S group is susceptible to attack by nucleophiles such as water, alcohols, and amines.

Factors Influencing Stability:

-

Solvent: Protic solvents, especially water and alcohols, can react with the isothiocyanate group, leading to the formation of dithiocarbamates or other degradation products.[12]

-

Temperature: Elevated temperatures can accelerate degradation pathways.[10]

-

pH: The stability of isothiocyanates can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis and other degradation reactions.

-

Light: While not extensively documented for this specific compound, photolability is a potential concern for many organic molecules and should be considered.

-

Presence of Nucleophiles: Contaminants or co-solutes with nucleophilic groups (e.g., primary or secondary amines, thiols) will readily react with the isothiocyanate.

Potential Degradation Pathways:

Based on the known chemistry of isothiocyanates, the following degradation pathways are plausible for this compound in the presence of common lab reagents and conditions:

Experimental Protocols

Given the lack of specific data, empirical determination of solubility and stability is crucial. The following protocols provide a robust framework for these assessments.

Protocol for Quantitative Solubility Determination

This protocol utilizes the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.[13][14][15][16]

Methodology:

-

Preparation of Solvent: For each solvent to be tested, add an excess amount of this compound to a sealed vial. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure saturation.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples to expedite phase separation.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. It is advisable to filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent.

-

Quantification:

-

Gravimetric Method (for non-volatile solvents): Accurately weigh a known volume of the filtered supernatant. Evaporate the solvent under reduced pressure or a stream of nitrogen. Weigh the remaining solid residue. Calculate the solubility in g/L or mg/mL.

-

Chromatographic Method (HPLC/GC): Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest. Dilute the filtered supernatant with a known volume of the same solvent to bring its concentration within the calibration range. Analyze the standards and the diluted sample by a suitable chromatographic method (e.g., HPLC-UV or GC-FID). Calculate the concentration of the original supernatant based on the calibration curve. This method is generally more accurate, especially for lower solubilities.

-

Protocol for Stability Assessment

This protocol outlines a systematic approach to evaluating the stability of this compound in solution over time. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for this study.[17][18][19]

Experimental Workflow:

Methodology:

-

Develop a Stability-Indicating HPLC Method:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is likely to provide good separation.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (this can be determined by a UV scan of a dilute solution).

-

Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies. Subject a solution of the compound to harsh conditions (e.g., heat, acid, base, oxidation) to generate degradation products. The HPLC method should be able to resolve the parent peak from all degradation product peaks.

-

-

Sample Preparation: Prepare solutions of this compound in the solvents of interest at a known concentration (e.g., 1 mg/mL).

-

Storage: Aliquot the solutions into vials for each storage condition to be tested (e.g., refrigerated, room temperature, elevated temperature, protected from light, exposed to light).

-

Time-Point Analysis: At specified time intervals (e.g., t=0, 24h, 48h, 1 week, etc.), remove a vial from each storage condition.

-

HPLC Analysis: Analyze the samples by the validated stability-indicating HPLC method.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0. The formation of any new peaks should be noted and, if possible, quantified.

Conclusion

References

-

Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]

-

AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

Gimsing, A. L., & Kirkegaard, J. A. (2007). Formation and degradation kinetics of the biofumigant benzyl isothiocyanate in soil. Environmental Science & Technology, 41(12), 4271–4276. [Link]

-

Royal Society of Chemistry. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

ResearchGate. (2025). Formation and Degradation Kinetics of the Biofumigant Benzyl Isothiocyanate in Soil. [Link]

-

ResearchGate. (2018). Predict solubility of organic compounds? [Link]

-

Hanschen, F. S., et al. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PLOS ONE, 10(7), e0132921. [Link]

-

Cheméo. (n.d.). Chemical Properties of Isothiocyanic acid, m-chlorobenzyl ester (CAS 3694-58-4). [Link]

-

American Association for Cancer Research. (2010). Benzyl isothiocyanate causes degradation of the aryl hydrocarbon receptor in hepa1c1c7 cells. Cancer Research. [Link]

-

Scribd. (n.d.). Solubility test for Organic Compounds. [Link]

-

YouTube. (2021). Solubility test/ Organic lab. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). Bacterial degradation of benzyl isothiocyanate. PubChem. [Link]

-

National Center for Biotechnology Information. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. [Link]

-

MDPI. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]

-

MOST Wiedzy. (n.d.). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with. [Link]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]

-

ResearchGate. (2025). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. [Link]

-